molecular formula C14H13ClN2O2 B15079393 N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide

N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B15079393
M. Wt: 276.72 g/mol
InChI Key: MUCAETRBZXWFFL-CXUHLZMHSA-N
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Description

N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide is a chemical compound characterized by the presence of a chlorophenyl group, an ethylidene linkage, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2-methylfuran-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide is unique due to its specific structural features, such as the presence of a furan ring and a chlorophenyl group

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C14H13ClN2O2/c1-9(11-3-5-12(15)6-4-11)16-17-14(18)13-7-8-19-10(13)2/h3-8H,1-2H3,(H,17,18)/b16-9+

InChI Key

MUCAETRBZXWFFL-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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